molecular formula C18H28BNO4 B13715279 3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13715279
M. Wt: 333.2 g/mol
InChI Key: TTYJYQSHPALTAU-UHFFFAOYSA-N
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Description

3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes an isopropoxy group, a dimethylamino group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the borylation of aniline derivatives using a palladium catalyst to form the dioxaborolane ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic acids, amines, and substituted benzamides. These products are valuable intermediates in organic synthesis and can be further utilized in the preparation of more complex molecules.

Scientific Research Applications

3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with hydroxyl groups, making it useful in the design of enzyme inhibitors and receptor modulators. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can provide distinct advantages in specific applications.

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H28BNO4/c1-12(2)22-15-11-13(16(21)20(7)8)9-10-14(15)19-23-17(3,4)18(5,6)24-19/h9-12H,1-8H3

InChI Key

TTYJYQSHPALTAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)OC(C)C

Origin of Product

United States

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